9-Ethynylanthracene
Overview
Description
Synthesis Analysis
9-Ethynylanthracene and its derivatives can be synthesized through various methods. A notable approach is the polymerization of 9-ethynylanthracene using Ziegler-Natta catalysts, which results in polymers with a polyene structure. This method indicates electronic interactions between anthryl groups leading to unique structural formations (Dumitrescu, Grigoras, & Simionescu, 1983). Additionally, the synthesis of 2,9-diethynylanthracene derivatives has been achieved, showcasing the potential for creating unsymmetrical positions which are pivotal for developing materials with specific optical properties (Toyota, Kawakami, & Iwanaga, 2014).
Molecular Structure Analysis
The structure of polymers derived from 9-ethynylanthracene indicates significant u.v. hypochromism compared to 9-vinylanthracene, which could be attributed to the electronic interactions between anthryl groups. These interactions suggest a helical cis-cisoidal structure, offering insight into the molecular architecture of 9-ethynylanthracene polymers and their thermal behavior supporting the cis structure (Dumitrescu, Grigoras, & Simionescu, 1983).
Chemical Reactions and Properties
The polymerization of 9-ethynylanthracene has been studied extensively, revealing that it can undergo reactions with phosphinic, arsinic, and stibinic initiators to produce polymers with a conjugated polyenic structure. These reactions indicate the formation of polymers that possess cis configurations, further showcasing the versatility and the range of possible chemical modifications and properties of 9-ethynylanthracene-based materials (Simionescu, Dumitrescu, Grigoras, & Negulescu, 1979).
Physical Properties Analysis
The physical properties of 9-ethynylanthracene derivatives, especially their photophysical behavior, are of great interest. These compounds exhibit intense fluorescence at room temperature, with the fluorescence quantum yield and lifetime being significantly high. Such properties are crucial for applications in optoelectronics and photonics, where efficient light emission is desired (Kyushin, Ikarugi, Goto, Hiratsuka, & Matsumoto, 1996).
Chemical Properties Analysis
The chemical properties of 9-ethynylanthracene and its derivatives underscore their utility in synthesizing materials with specific functionalities. The ability to undergo various chemical reactions, such as coupling reactions to form polymers and other organic compounds, demonstrates the chemical versatility of 9-ethynylanthracene. This versatility is crucial for creating materials with tailored properties for applications in materials science and organic electronics (Manhart et al., 1999).
Safety And Hazards
Future Directions
properties
IUPAC Name |
9-ethynylanthracene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h1,3-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZBYXQREMPYLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10399811 | |
Record name | 9-ethynylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethynylanthracene | |
CAS RN |
13752-40-4 | |
Record name | 9-ethynylanthracene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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